Lesinurad Impurity 10
Description
Significance of Impurity Profiling in Drug Development and Quality Assurance
Impurity profiling is the process of identifying and quantifying the various impurities present in a pharmaceutical substance. veeprho.com This process is essential for several reasons. Firstly, it ensures patient safety by identifying potentially toxic or mutagenic impurities. juniperpublishers.com Secondly, understanding the impurity profile helps in optimizing the manufacturing process to minimize the formation of these unwanted substances. globalpharmatek.com It is also crucial for establishing the stability of the drug product and its shelf life, as impurities can arise from the degradation of the API over time. globalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive impurity profiling data for drug approval, making it a non-negotiable aspect of quality assurance. globalpharmatek.comclearsynth.com
Overview of Impurity Classification and Sources Relevant to Active Pharmaceutical Ingredients
Pharmaceutical impurities are broadly categorized into three main types according to the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comchemass.si
Organic Impurities: These are often related to the manufacturing process and can include starting materials, by-products of the synthesis, intermediates, and degradation products. moravek.com They can be known or unknown and may be volatile or non-volatile. chemass.si
Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. moravek.com
Residual Solvents: These are organic volatile chemicals used during the synthesis of the API or in the production of the final drug formulation. moravek.com
The sources of these impurities are varied and can include the raw materials used in synthesis, the manufacturing process itself, and even the primary packaging materials. veeprho.com
Historical Context of Impurity Control in Pharmaceutical Science
The formal control of impurities in pharmaceuticals has evolved significantly over time, largely driven by the establishment of pharmacopoeias. A pharmacopoeia is a book published by a recognized authority that contains a list of medicinal drugs with their effects and directions for their use. slideshare.net These publications set the standards for the quality, purity, and strength of drugs. slideshare.net The increasing focus on drug safety has led to the development of stringent guidelines for impurity control. The International Council for Harmonisation (ICH) was formed in 1990 to harmonize the technical requirements for the registration of pharmaceuticals for human use. researchgate.net The ICH has since published several key guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which have become the global benchmark for impurity control. europa.eufda.gov
Lesinurad (B601850) Impurity 10: A Case Study
Lesinurad is a medication used in the treatment of hyperuricemia (high uric acid in the blood) associated with gout. nih.gov It functions as a URAT1 inhibitor, increasing the excretion of uric acid. nih.gov During the development and manufacturing of Lesinurad, various impurities can arise, one of which is designated as Lesinurad Impurity 10.
A study on the synthesis of Lesinurad reported the unexpected detection of a critical chlorinated impurity, identified as Impurity 10. acs.org This was surprising as the new industrial process was designed to be chlorine-free. acs.org The formation of this impurity was traced back to a chlorine impurity present in a commercial brominating agent used in the synthesis. acs.orgacs.org Due to the structural similarity between Lesinurad and Impurity 10, conventional purification methods like crystallization were found to be ineffective in separating them. acs.org This highlights the critical need for stringent control over the purity of raw materials and reagents used in pharmaceutical manufacturing.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYAOLJMDAJRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation and Origin of Lesinurad Impurity 10
Elucidation of Synthetic Pathways of Lesinurad (B601850)
Several synthetic routes to Lesinurad have been developed, often starting from commercially available 1,2,4-triazole (B32235) precursors. acs.orgresearchgate.net While the specific reagents and conditions may vary, the core transformations generally involve the construction of the substituted triazole ring system, followed by key functional group manipulations. nih.govsemanticscholar.org
Key Reaction Steps and Intermediate Compounds in Lesinurad Synthesis
The synthesis of Lesinurad typically proceeds through a multi-step sequence. A common strategy begins with 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate. nih.gov The general synthetic pathways can be summarized by two main routes that involve sulfur alkylation and bromination as crucial steps. acs.orgacs.org
One reported efficient synthesis starts from 4-bromonaphthalen-1-amine, which undergoes a Suzuki reaction to introduce the cyclopropyl (B3062369) group. nih.gov The resulting 4-cyclopropylnaphthalen-1-amine (B1452393) is then converted to an isothiocyanate intermediate. nih.gov Reaction with formylhydrazine (B46547) followed by cyclization yields the core triazole thiol structure. This key intermediate then undergoes S-alkylation and finally bromination to yield Lesinurad. nih.gov An alternative approach involves a continuous flow process, which can generate the 3-thio-1,2,4-triazole key intermediate in high yield with a short residence time. rsc.org
Below is a table of key intermediates involved in common Lesinurad synthetic routes.
| Intermediate Name | Structure | Role in Synthesis |
| 4-cyclopropylnaphthalen-1-amine | C₁₃H₁₃N | Precursor for the triazole ring formation. nih.gov |
| 1-cyclopropyl-4-isothiocyanatonaphthalene | C₁₄H₁₁NS | Key intermediate for reaction with hydrazinyl derivatives. nih.gov |
| 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₄N₄S | Central triazole thiol core before S-alkylation and bromination. nih.gov |
| 2-[[4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic Acid | C₁₇H₁₅N₃O₂S | The direct precursor to Lesinurad, prior to the bromination step. acs.org |
This table is interactive. You can sort and filter the data.
Identification of Critical Process Points Susceptible to Impurity Formation
The most critical step in the synthesis of Lesinurad, with respect to the formation of halogenated impurities, is the bromination of the triazole ring. acs.orgacs.org This step introduces the bromine atom at the 5-position of the 1,2,4-triazole ring. acs.org This reaction is the point of origin for the structurally similar and difficult-to-separate chlorinated Impurity 10. acs.orgacs.org
The challenge is compounded during purification. It was discovered that purifying crude Lesinurad via the formation and crystallization of its isopropylamine (B41738) salt, while effective for removing many other process-related impurities, fails to reduce the content of Impurity 10. acs.org The similar physicochemical properties of Lesinurad and its chlorinated analog prevent efficient separation through conventional crystallization of either the final free acid or its salts. acs.org
Mechanistic Studies on the Genesis of Lesinurad Impurity 10
Detailed investigations were undertaken to understand the unexpected presence of a chlorinated impurity in a process that was designed to be "chlorine-free." acs.orgacs.org These studies pinpointed the source and mechanism of its formation.
Investigation of Raw Material Impurities as Precursors (e.g., Chlorine Impurity in Brominating Agents)
Research revealed that the root cause of Impurity 10 formation was the presence of chlorine-containing impurities within the brominating agent itself. acs.orgacs.org In processes utilizing N-Bromosuccinimide (NBS) as the brominating agent, trace amounts of N-chlorosuccinimide (NCS) were identified as the source of the reactive chlorine. acs.orgacs.org
Commercial grades of NBS can contain these chlorine impurities, which, despite their low levels, are reactive enough to compete with the brominating agent and lead to the formation of the corresponding chlorinated by-product. acs.org
Analysis of Side Reactions and By-product Formation during Bromination Processes
The mechanism of impurity formation is a competitive electrophilic aromatic substitution reaction on the triazole ring. During the bromination step, the intended reaction is the attack of the electron-rich triazole intermediate on the electrophilic bromine species generated from the brominating agent. msu.edubyjus.com
However, if a chlorine-containing impurity like NCS is present in the brominating agent (NBS), it can also generate an electrophilic chlorine species. This species competes with the bromine electrophile, attacking the same position on the triazole ring and leading to the formation of 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, known as Impurity 10. acs.org This side reaction results in a mixture of the desired brominated product (Lesinurad) and the undesired chlorinated impurity. acs.org
Influence of Reaction Conditions on Impurity 10 Yield and Selectivity
The choice of brominating agent was found to be the most significant factor influencing the formation of Impurity 10. acs.org Switching from N-Bromosuccinimide (NBS) to another commercial brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), proved to be an effective strategy to control the formation of the chlorinated impurity. acs.org
When using DBDMH, the level of Impurity 10 in the final product was either non-detectable or fell below the required reporting threshold. acs.org This suggests that the commercial DBDMH used was significantly free of chlorine-containing impurities, or that the reactivity of any such impurities was negligible under the process conditions. Reaction conditions, such as maintaining a temperature of approximately 55 °C for around 3 hours, were optimized to ensure the complete conversion of the starting material while managing the impurity profile. acs.org
The following table summarizes the impact of different brominating agents on the formation of this compound.
| Brominating Agent | Active Brominating Species | Source of Impurity 10 | Observed Impurity 10 Level |
| N-Bromosuccinimide (NBS) | Electrophilic Bromine | N-Chlorosuccinimide (NCS) impurity | Detected, difficult to remove acs.org |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Electrophilic Bromine | Not a significant source | Non-detectable or < 0.10% acs.org |
This table is interactive. You can sort and filter the data.
This compound is identified as a process-related impurity, meaning it is formed during the manufacturing process of Lesinurad. It is a regioisomer of the active substance. The chemical name for this compound is 2-[[5-Bromo-4-(2-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid, and its designated CAS number is 1533519-94-6. chemicalbook.comnih.gov
The formation of this specific impurity is intrinsically linked to the synthetic route of Lesinurad. Lesinurad's chemical structure is 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. wikipedia.org The key difference between Lesinurad and Impurity 10 lies in the substitution pattern on the naphthalene (B1677914) ring. In Lesinurad, the cyclopropylnaphthalene group is attached to the triazole ring at the 1-position of the naphthalene core, whereas in Impurity 10, it is attached at the 2-position. This suggests that the impurity likely arises from the use of a starting material that is a mixture of naphthalene isomers or through a non-regioselective step during the synthesis where the triazole moiety is coupled with the cyclopropylnaphthalene intermediate. Regulatory filings for Lesinurad highlight the control of process-related impurities to ensure the quality of the drug substance.
Degradation Pathways and Impurity Formation in Lesinurad
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. As per the International Council for Harmonisation (ICH) guidelines, Lesinurad has been subjected to various stress conditions, including hydrolysis, oxidation, and photolysis. nih.govresearchgate.net
Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Photolysis) Contributing to Impurity Profiles
Studies have shown that Lesinurad is susceptible to degradation under certain conditions. The primary degradation pathways identified are hydrolysis and oxidation. nih.gov
Hydrolysis: Lesinurad has been found to be labile to both acidic and basic hydrolysis. nih.gov Under these conditions, the molecule can undergo cleavage, potentially at the thioacetic acid side chain or the triazole ring.
Oxidation: The drug substance also degrades under oxidative stress. nih.gov The sulfur atom in the thioether linkage is a potential site for oxidation, which could lead to the formation of sulfoxide (B87167) or sulfone derivatives. One study identified an oxidative degradation product and proposed a degradation pathway. nih.gov
Photolysis: In contrast to hydrolysis and oxidation, Lesinurad has been reported to be stable under photolytic conditions, meaning it does not significantly degrade when exposed to light. nih.gov
While these studies have identified degradation products of Lesinurad, there is no scientific evidence to suggest that this compound is formed through these degradation pathways. It remains classified as a process-related impurity.
| Degradation Pathway | Effect on Lesinurad | Potential Products (General) |
|---|---|---|
| Acidic Hydrolysis | Labile | Cleavage of thioacetic acid side chain, triazole ring opening |
| Basic Hydrolysis | Labile | Cleavage of thioacetic acid side chain, triazole ring opening |
| Oxidation | Labile | Sulfoxide or sulfone derivatives |
| Photolysis | Stable | No significant degradation |
| Neutral Hydrolysis | Stable | No significant degradation |
| Thermal Degradation | Stable | No significant degradation |
Isolation and Structural Elucidation of Lesinurad Impurity 10
Strategies for Impurity Isolation in Complex Matrices
The initial and most critical step in characterizing an unknown impurity is its physical separation from the bulk API and other related substances. The choice of isolation strategy depends on the physicochemical properties of the impurity and the API.
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a cornerstone technique for purifying and isolating specific compounds from a mixture in the pharmaceutical industry. teledynelabs.comthermofisher.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads, with the goal of collecting sufficient quantities of a pure substance for further analysis. thermofisher.comwelch-us.com
The isolation of Lesinurad (B601850) Impurity 10 is particularly challenging because its structure is very similar to that of lesinurad, differing only by the substitution of a chlorine atom for a bromine atom. acs.org This similarity results in closely eluting peaks in typical reversed-phase HPLC systems, making baseline separation difficult. To overcome this, a systematic approach is employed:
Method Development: Analytical-scale HPLC methods are first developed to achieve the best possible resolution between lesinurad and the impurity.
Scale-Up: The optimized analytical method is then scaled up to a preparative scale. This involves adjusting the column diameter, flow rate, and sample injection volume while maintaining the separation chemistry. simsonpharma.com
Fraction Collection: Modern preparative systems use detectors like UV and Mass Spectrometry (MS) to trigger automated fraction collection. waters.comjstar-research.com For Impurity 10, mass-directed purification is highly effective, as the system can be programmed to specifically collect the compound corresponding to the exact mass of the chlorinated impurity. waters.com
Post-Purification Processing: Collected fractions, which are often dilute and contain buffer salts, are processed to concentrate the impurity. This typically involves solvent evaporation or lyophilization (freeze-drying) to yield the isolated compound in a solid, highly pure form. simsonpharma.com
Table 1: Typical Parameters for Preparative HPLC Isolation
| Parameter | Description | Typical Application for Impurity Isolation |
|---|---|---|
| Column | Stationary phase (e.g., C18) packed in a stainless-steel column. Preparative columns have larger diameters (e.g., 20-50 mm). jstar-research.com | Reversed-phase C18 columns are commonly used for non-polar to moderately polar compounds like lesinurad and its impurities. researchgate.net |
| Mobile Phase | A solvent mixture (e.g., acetonitrile (B52724) and water with additives like formic acid) that carries the sample through the column. nih.govplos.org | A gradient elution, where the solvent composition is changed over time, is often required to resolve closely eluting peaks. |
| Detector | UV-Vis detector and/or a Mass Spectrometer (MS) to monitor compounds as they elute from the column. jstar-research.com | Mass-directed fraction collection is preferred for its specificity, especially for low-level impurities. waters.com |
| Fraction Collector | Automated device to collect the eluent in separate vials as specific peaks are detected. welch-us.com | Collects the portion of the eluent containing the purified Impurity 10, triggered by the MS signal. |
While chromatography is the primary tool for final purification, non-chromatographic methods can serve as crucial preliminary steps to enrich the impurity concentration. For Lesinurad Impurity 10, conventional methods like direct crystallization have been found to be inefficient for separation from the bulk drug substance due to high structural similarity. acs.org
However, alternative strategies can be effective:
Enrichment from Mother Liquors: A common strategy involves intentionally crystallizing the bulk API (lesinurad). Since the impurity has a similar structure, it may not fit perfectly into the crystal lattice of the API and will become concentrated in the remaining solution, known as the mother liquor. This enriched mother liquor can then be used as the starting material for preparative HPLC, significantly improving the efficiency of the isolation process. jstar-research.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous and an organic solvent. nih.gov LLE can be used as a sample clean-up step to remove highly polar or non-polar substances from the crude mixture before chromatographic separation. nih.gov
Solid-Phase Extraction (SPE): SPE is another sample preparation technique where a sample is passed through a solid sorbent. The impurity of interest can be selectively retained on the sorbent while other components are washed away, or vice-versa. This allows for the concentration of the impurity and removal of interfering matrix components. veeprho.com
Advanced Spectroscopic and Spectrometric Methodologies for Structural Determination
Once a sufficient quantity (typically sub-milligram to several milligrams) of the impurity has been isolated with high purity, its definitive molecular structure must be determined. jstar-research.com This is accomplished using a suite of powerful analytical techniques that provide complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete structure of an organic molecule in solution. ijrpr.com By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships. The structure of the parent compound, lesinurad, was confirmed using ¹H and ¹³C NMR. europa.eu
For this compound, NMR analysis would involve:
¹³C NMR: This experiment identifies all unique carbon atoms. The carbon atom directly bonded to the halogen (C-5 of the triazole ring) would show a significantly different chemical shift compared to the corresponding carbon in lesinurad.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assignment of the entire molecular structure.
Table 2: Representative NMR Data for Lesinurad and Expected Comparison for Impurity 10
| Technique | Observed Data for Lesinurad google.com | Expected Observation for Impurity 10 |
|---|---|---|
| ¹H NMR | Complex aromatic signals for naphthalene (B1677914) ring (δ ~7.1-8.6 ppm). Signals for cyclopropyl (B3062369) (δ ~0.8-2.6 ppm) and thioacetic acid (δ ~4.0 ppm) moieties. | Very similar spectrum, with minor chemical shift changes in the aromatic region due to the Cl vs. Br electronic effect. |
| ¹³C NMR | Signals corresponding to all 17 carbon atoms. The C-Br carbon on the triazole ring has a characteristic chemical shift. | The signal for the carbon attached to the halogen (C-Cl) will be shifted upfield compared to the C-Br signal in lesinurad. |
Mass spectrometry (MS) is an essential tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing clues to its structure through fragmentation analysis. ijrpr.com LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is widely used for both the detection and identification of impurities. nih.govd-nb.info
The primary role of MS in identifying Impurity 10 is the clear differentiation from lesinurad based on molecular weight:
Molecular Ion Peak: Lesinurad contains a bromine atom (isotopes ⁷⁹Br and ⁸¹Br), giving it a characteristic isotopic pattern and a molecular weight of approximately 404.3 g/mol . this compound, containing a chlorine atom (isotopes ³⁵Cl and ³⁷Cl), would have a different isotopic pattern and a lower molecular weight of approximately 359.8 g/mol . This mass difference is easily detected by high-resolution mass spectrometry (HRMS), which can measure mass with enough accuracy to confirm the elemental formula.
MS/MS Fragmentation: In tandem MS, the molecular ion is isolated and fragmented to produce smaller product ions. The fragmentation pattern provides a structural fingerprint. While the fragmentation pathways of the chloro- and bromo-analogs would be largely similar, confirming the core structure, the distinct mass of the precursor ion is the key identifier. The precursor-to-product ion transition for lesinurad in positive ion mode has been reported as m/z 405.6 → 220.9. nih.gov A similar fragmentation would be expected for Impurity 10, originating from a precursor ion of approximately m/z 360.8.
Table 3: Mass Spectrometry Data for Lesinurad and Impurity 10
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Lesinurad | C₁₇H₁₄BrN₃O₂S | 403.0045 | 404.0123 |
| This compound | C₁₇H₁₄ClN₃O₂S | 359.0549 | 360.0628 |
IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule. These techniques were part of the full structural elucidation of the lesinurad API. europa.eu
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. The absorption is characteristic of the chromophores (light-absorbing parts) of a molecule. For lesinurad and its impurity, the main chromophores are the naphthalene and triazole ring systems. cdnsciencepub.com Both compounds are expected to show similar UV spectra, as the substitution of bromine with chlorine typically results in only a minor shift of the absorption maxima (λmax). Studies on other triazole derivatives show strong absorption in the near-ultraviolet range. cdnsciencepub.comrdd.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching, bending). It is an excellent tool for identifying functional groups. The IR spectra of lesinurad and Impurity 10 would be nearly identical, as they share the same functional groups. Key characteristic absorption bands would include those for the carboxylic acid (O-H and C=O stretching), aromatic rings (C-H and C=C stretching), and the thioether (C-S) linkage. The vibrations corresponding to the C-Cl and C-Br bonds occur at low frequencies and might not be easily distinguished without a pure reference standard of each. cdnsciencepub.com
Table 4: General Spectroscopic Data for Naphthyl-Triazole Thioacetic Acid Derivatives
| Spectroscopy | Functional Group / Chromophore | Expected Absorption Region |
|---|---|---|
| UV-Vis | π→π* transitions (Aromatic/Triazole Rings) | ~200-250 nm rdd.edu.iq |
| n→π* transitions (Heteroatoms) | ~290-320 nm rdd.edu.iq | |
| Infrared (IR) | Carboxylic Acid O-H Stretch | ~2500-3300 cm⁻¹ (broad) |
| Carboxylic Acid C=O Stretch | ~1700-1725 cm⁻¹ | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |
| Triazole Ring Vibrations | ~900-1300 cm⁻¹ cdnsciencepub.com |
Challenges in the Structural Elucidation of this compound
The characterization of pharmaceutical impurities is often fraught with challenges, ranging from their low concentration to their close resemblance to the active pharmaceutical ingredient (API). These difficulties necessitate the use of highly sensitive and specific analytical technologies and well-designed experimental workflows. contractpharma.com
A significant challenge in the analysis of "this compound," identified as a critical chlorinated impurity, stems from its profound structural similarity to the Lesinurad API. acs.org Lesinurad's chemical structure features a brominated triazole ring. pharmaffiliates.com The chlorinated impurity 10 is an analogue where the bromine atom is replaced by a chlorine atom. This seemingly minor substitution results in an impurity with physicochemical properties, such as polarity, solubility, and chromatographic behavior, that are remarkably close to those of Lesinurad itself.
This similarity poses substantial hurdles for separation. Conventional purification methods like crystallization are often inefficient at separating the API from such a closely related impurity. acs.org The impurity tends to co-crystallize with the API, making it difficult to achieve the high level of purity required for the drug substance. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), also face challenges in achieving baseline separation between the two compounds, which is essential for accurate quantification. chemass.si The development of a robust analytical method requires meticulous optimization of parameters like column chemistry, mobile phase composition, and temperature to resolve the API peak from the impurity peak.
An unexpected complication arose during process development for a new, chlorine-free industrial synthesis of Lesinurad. Despite the absence of chlorine reagents, the chlorinated impurity 10 was unexpectedly detected in the final isolated product. Investigation revealed that the source was a chlorine impurity within a commercial brominating agent used in the synthesis. acs.org This underscores the critical importance of rigorously qualifying all raw materials and understanding potential side reactions to control impurity formation.
| Property | Lesinurad (API) | This compound (Chlorinated Impurity) |
|---|---|---|
| Systematic Name | 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | 2-{[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| Molecular Formula | C₁₇H₁₄BrN₃O₂S | C₁₇H₁₄ClN₃O₂S |
| Molecular Weight | 404.28 g/mol | 359.83 g/mol |
| Key Structural Difference | Contains a Bromine atom on the triazole ring | Contains a Chlorine atom on the triazole ring |
Characterizing impurities that are present in trace amounts, often below the 0.10% threshold set by the International Council for Harmonisation (ICH), requires a multi-faceted analytical approach. contractpharma.com The workflow for identifying an unknown trace impurity like the chlorinated impurity 10 typically involves a combination of highly sensitive hyphenated analytical techniques. biomedres.uschemass.si
The initial step is detection and preliminary quantification, usually performed using a stability-indicating HPLC method with UV detection. chemass.siresearchgate.net Once an unknown impurity is detected at a level that requires identification (typically ≥0.10%), the investigation into its structure begins. contractpharma.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose. biomedres.us By coupling the separation power of LC with the detection capabilities of MS, analysts can obtain the molecular weight of the impurity. contractpharma.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is particularly powerful. It provides a highly accurate mass measurement, which allows for the determination of the impurity's elemental formula, a critical piece of the structural puzzle. chemass.si In the case of the chlorinated impurity 10, the characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes) in the mass spectrum would be a key indicator of its identity.
For an unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. contractpharma.com However, NMR is inherently less sensitive than MS and typically requires a larger, purified sample (sub-milligram to milligram quantities). contractpharma.com Therefore, isolating the impurity is often a necessary prerequisite. This can be achieved using preparative HPLC, a scaled-up version of analytical HPLC designed to separate and collect specific fractions for further analysis. contractpharma.com Once isolated, a suite of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can be performed to definitively elucidate the complete chemical structure of the impurity.
| Technique | Purpose | Key Considerations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC-UV) | Detection, quantification, and purity assessment. | Method must be selective enough to resolve the impurity from the API and other impurities. chemass.siresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight and fragmentation data. | Essential for initial structural hypothesis. High-resolution MS (HRMS) can yield the elemental formula. biomedres.uschemass.si |
| Preparative HPLC | Isolation and purification of the impurity for further analysis. | Necessary when larger quantities of the impurity are required, particularly for NMR analysis. contractpharma.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete and unambiguous structural elucidation. | The definitive technique for structure confirmation but requires an isolated and pure sample of sufficient quantity. contractpharma.com |
Analytical Methodologies for Detection and Quantification of Lesinurad Impurity 10
Development and Validation of Stability-Indicating Methods
Stability-indicating analytical methods are crucial in the pharmaceutical industry as they can distinguish the intact API from its potential degradation products and impurities. nih.gov The development of such methods for Lesinurad (B601850) and its impurities often involves forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light. sciensage.infoasianpubs.orgoup.comsierrajournals.com These studies help to ensure that the analytical method can effectively separate the main component from any substances that might form under various stress conditions. sciensage.infoasianpubs.org
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA)
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Lesinurad and its impurities due to its high resolution, sensitivity, and specificity. sciensage.inforesearchgate.netsciensage.infoijpbs.com Reversed-phase HPLC (RP-HPLC) is the predominant mode used, typically employing a C18 stationary phase. Detection is commonly performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment.
Several studies have reported the development of stability-indicating HPLC methods for the simultaneous estimation of Lesinurad and other drugs, which have proven effective in separating Lesinurad from its degradation products. sciensage.inforesearchgate.netijpbs.com For instance, a method developed for Lesinurad and Allopurinol utilized a Phenomenex Luna C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.9) and acetonitrile (B52724), with UV detection at 252 nm. ijpbs.com Another study employed a Waters spherisorb ODS1 C18 column with a mobile phase of methanol (B129727), acetonitrile, and water, detecting the analytes at 246 nm. asianpubs.orgsciensage.infoasianpubs.orgresearchgate.netsciensage.info The selection of the detection wavelength is critical for achieving adequate sensitivity for all components; wavelengths between 246 nm and 290 nm have been reported as effective for monitoring Lesinurad and its related substances. sciensage.inforesearchgate.netijpbs.com
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters such as linearity, accuracy, precision, specificity, and robustness are within acceptable limits. sciensage.infoijpbs.com
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the chemical structure of Lesinurad Impurity 10, which is a large, polar, and non-volatile molecule (Molecular Formula: C17H14BrN3O2S, Molecular Weight: 404.3 g/mol ), direct analysis by GC is not feasible without derivatization. veeprho.comnih.gov The literature on Lesinurad impurity profiling predominantly focuses on liquid chromatography techniques. GC is typically reserved for the analysis of residual solvents that may be present from the manufacturing process of the drug substance. europa.eu
Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., LC-MS, GC-MS, LC-NMR)
To achieve higher specificity and sensitivity, especially for the identification and quantification of impurities at very low levels, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are particularly powerful tools. researchgate.netplos.orgnih.govamericanpharmaceuticalreview.com
An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of Lesinurad, Allopurinol, and Oxypurinol in rat plasma. plos.org This study highlights the utility of mass spectrometry in providing definitive identification through mass-to-charge ratio (m/z) and fragmentation patterns. For instance, a UHPLC-MS/MS method for Lesinurad in rat plasma used an electrospray ionization (ESI) source in positive mode, with multiple reaction monitoring (MRM) for quantification. nih.gov The precursor to product ion transition for Lesinurad was monitored at m/z 405.6 → 220.9. nih.gov Such techniques can be readily adapted for the specific detection and quantification of this compound in bulk drug material, offering unambiguous identification even in complex matrices. While GC-MS is a standard hyphenated technique, its application is limited to volatile analytes and is therefore not suitable for this compound. LC-NMR, another powerful hyphenated technique for structural elucidation, can also be employed for definitive structure confirmation of impurities.
Optimization of Chromatographic Parameters for Impurity 10 Resolution and Sensitivity
Achieving adequate resolution between the main API peak and its impurities is the primary goal of chromatographic method development. For this compound, this requires careful optimization of several parameters.
Stationary Phase Selection and Mobile Phase Composition Optimization
The choice of the stationary phase is critical for achieving the desired separation. For RP-HPLC methods, C18 columns are the most common choice for the analysis of Lesinurad and its impurities due to their hydrophobicity, which allows for good retention and separation of the relatively non-polar Lesinurad molecule and its related substances. sciensage.infosierrajournals.comresearchgate.netijpbs.com
The mobile phase composition, including the organic modifier, aqueous phase pH, and buffer type, plays a pivotal role in optimizing the separation.
Organic Modifier : Acetonitrile and methanol are the most commonly used organic solvents in the mobile phase. sciensage.infosierrajournals.comijpbs.com The ratio of the organic modifier to the aqueous phase is adjusted to control the retention times and resolution of the analytes. Gradient elution, where the mobile phase composition is changed over time, can be employed to improve the separation of complex mixtures of impurities. informahealthcare.com
pH and Buffer : The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Lesinurad and its acidic impurity. Phosphate and acetate (B1210297) buffers are commonly used to control the pH. ijpbs.cominformahealthcare.com For example, a phosphate buffer at pH 3.9 has been used to ensure consistent ionization and retention. ijpbs.com
The following table summarizes various stationary and mobile phases used in the analysis of Lesinurad.
| Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Phosphate buffer (pH 3.9) : Acetonitrile | UV at 252 nm | ijpbs.com |
| Waters spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µ) | Methanol : Acetonitrile : Water (60:25:15 v/v/v) | UV at 246 nm | sciensage.inforesearchgate.net |
| Inertsil ODS (250 mm x 4.6 mm, 5µm) | 0.1% Trifluoroacetic acid : Methanol (40:60 v/v) | UV at 255 nm | sierrajournals.com |
| Durashell C18 (250 mm x 4.6 mm, 5 µm) | 0.02 M Ammonium acetate (pH 5.0) and Methanol (Gradient) | DAD at 251 nm | informahealthcare.com |
Column Temperature and Flow Rate Considerations
Column temperature and mobile phase flow rate are additional parameters that are optimized to enhance separation efficiency and reduce analysis time.
Column Temperature : Maintaining a constant column temperature, typically ranging from ambient to 50 °C, helps to ensure reproducible retention times and can improve peak shape and resolution. sciensage.inforesearchgate.netplos.orgnih.gov For example, a column temperature of 50 °C was used in one method to achieve better separation. sciensage.inforesearchgate.net
Flow Rate : The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. Flow rates are typically set between 0.3 mL/min and 1.0 mL/min for analytical HPLC. sciensage.infosierrajournals.comresearchgate.netijpbs.complos.orgnih.gov A lower flow rate can sometimes lead to better resolution, while a higher flow rate reduces the run time. The optimal flow rate is a balance between these factors.
The following table presents a summary of research findings on the chromatographic parameters used for Lesinurad analysis.
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Column | Waters spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µ) | Acquity UPLC HILIC (100 mm x 2.1, 1.7µm) | Rapid Resolution HT C18 (100 × 3.0 mm, 1.8 µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (60:25:15 v/v) | Acetonitrile:Water:Formic acid (95:5:0.1, v/v/v) | Methanol:Water (70:30, v/v) |
| Flow Rate | 0.9 mL/min | 0.3 mL/min | 0.3 mL/min |
| Detection | UV at 246 nm | ESI-MS/MS | ESI-MS/MS |
| Column Temp. | 50 °C | 40 °C | 35 °C |
| Reference | researchgate.net | plos.org | nih.gov |
Electrochemical Sensor Development for Lesinurad and Degradation Products
Electrochemical sensors represent a promising frontier in pharmaceutical analysis, offering advantages such as high sensitivity, specificity, rapid response times, and cost-effectiveness. nih.govmdpi.commdpi.com These devices operate by measuring the electrical response from a reaction between a target analyte and an electrode, a principle that has been successfully applied to the detection of numerous pharmaceutical compounds. nih.govnih.gov The development of these sensors, particularly those utilizing nanomaterials, has gained significant traction for their ability to be miniaturized into portable, on-site detection systems. researchgate.netmmu.ac.uk
In the context of Lesinurad and its degradation products, research has been directed towards creating novel electrochemical sensors for selective determination. A notable development is an eco-friendly, graphene-based electrochemical sensor designed for the selective quantification of Lesinurad, even in the presence of its degradation products. researchgate.net
Key features of this sensor development include:
Transducer Material: Graphene nanomaterial is employed as an ion-to-electron transducer, a material favored for its exceptional conductivity and large surface area. researchgate.net
Electrode Substrate: The sensor is constructed on a glassy carbon electrode (GCE) substrate. researchgate.net
Optimization: The sensor's response was optimized by testing various plasticizers, with 2-nitrophenyloctyl ether (o-NPOE) yielding the best performance and a near-Nernstian slope. researchgate.net
Performance: The developed sensor demonstrated a wide linear range for Lesinurad detection from 5.0 × 10⁻⁷ to 1.0 × 10⁻³ M, with a calculated limit of detection (LOD) of 4.9 × 10⁻⁷ M. researchgate.net
This type of sensor technology provides a robust platform that can be adapted for the specific detection of impurities like this compound. The high sensitivity and selectivity are crucial for distinguishing the impurity from the active pharmaceutical ingredient (API) and other related substances. mdpi.com
Impurity Control Strategies for Lesinurad Impurity 10 in Pharmaceutical Manufacturing
Process Optimization and Redesign for Minimizing Impurity Formation
The most effective strategy for controlling structurally similar impurities like Lesinurad (B601850) Impurity 10 is to prevent their formation during the synthesis of the API. This involves a multi-faceted approach, including the development of cleaner synthetic pathways, rigorous control over raw materials, and optimization of reaction parameters.
Development of Alternative, Cleaner Synthetic Routes (e.g., "Chlorine-Free Process")
In an effort to enhance the purity profile of Lesinurad, a new industrial synthesis was developed with the specific intention of being a "chlorine-free process". acs.orgnewdrugapprovals.org This process was designed to meticulously avoid any reagents or solvents that could act as a source of chlorine, such as hydrochloric acid, chloroacetic acid, and chlorinated solvents. acs.orgacs.org
Despite these precautions, Lesinurad Impurity 10, a chlorinated compound, was unexpectedly detected in the isolated product. acs.orgacs.org This surprising discovery highlighted that a truly "cleaner" synthetic route depends not only on the intentional exclusion of certain reagents but also on a deeper understanding and control of potential contaminants in all raw materials. acs.org The investigation into the source of the chlorine revealed that it originated from a contaminated raw material rather than a flaw in the process design itself, shifting the focus of the control strategy. acs.orgacs.org
Strategic Selection and Qualification of Raw Materials and Reagents
The investigation into the unexpected presence of Impurity 10 in the chlorine-free process pinpointed the brominating agent as the source of the contamination. acs.org The crucial bromination step in the Lesinurad synthesis was initially performed using commercial N-bromosuccinimide (NBS). acs.org Detailed analysis revealed that the commercial NBS was contaminated with its chloro-analogue, N-chlorosuccinimide (NCS). acs.org This trace impurity was sufficient to generate the critical chlorinated impurity, this compound. acs.org
The control strategy, therefore, centered on the strategic selection and rigorous qualification of the brominating agent. An alternative reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), was evaluated. acs.org When commercial DBDMH was used for the bromination step under the same process conditions, Impurity 10 was either not detectable or was below the established analytical limit. acs.org This demonstrated that controlling the impurity was achievable by substituting the problematic raw material. This approach aligns with regulatory expectations, such as those outlined in ICH M7, which mandate the assessment and control of potentially genotoxic impurities that can be introduced via starting materials and reagents. europa.eutapi.com
| Brominating Agent | Known Contaminant | Resulting Level of this compound | Control Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) | Detected above acceptable limits | Ineffective control |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | None relevant to Impurity 10 formation | Not detectable or below limit | Effective control |
Purification Techniques for Impurity Removal
When the formation of an impurity cannot be completely avoided, subsequent purification steps are necessary. However, for impurities that are structurally very similar to the API, like this compound, removal can be exceptionally difficult.
Advanced Crystallization and Recrystallization Methodologies
Crystallization is a powerful technique for purifying APIs. In the manufacturing of Lesinurad, purification is often achieved by forming and crystallizing an amine salt, for which isopropylamine (B41738) is a preferred base, followed by liberation of the free acid. acs.org This salt formation and crystallization process is highly effective for removing most impurities generated during the synthesis. acs.org
However, research has shown that this method is not effective for removing this compound. acs.orgacs.org Due to the high degree of structural similarity between Lesinurad and its chlorinated analogue, they tend to co-crystallize. acs.org This means that even after forming the isopropylamine salt or performing subsequent recrystallizations of the final API from solvent systems like acetone/heptane, Impurity 10 is not efficiently purged from the product. acs.orgacs.org This difficulty underscores why preventing the impurity's formation is the only viable control strategy.
Chromatographic Purification at Production Scale
Chromatography is a highly effective but often costly purification method used in pharmaceutical manufacturing, capable of separating compounds with very similar properties. sartorius.commdpi.com At the laboratory scale, silica (B1680970) gel chromatography is commonly used to purify intermediates during the development of synthetic routes for Lesinurad. nih.govnewdrugapprovals.org
Application of Quality by Design (QbD) Principles to Impurity Control
The control of impurities is a fundamental requirement in the manufacturing of active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. The modern approach to achieving this is through the implementation of Quality by Design (QbD) principles. QbD is a systematic, scientific, and risk-based methodology for pharmaceutical development and manufacturing. veeprho.com As outlined in the International Council for Harmonisation (ICH) guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q11 (Development and Manufacture of Drug Substances), the QbD framework moves beyond traditional quality control methods that rely heavily on end-product testing. ich.orgcognidox.comeuropa.eu Instead, it emphasizes a deep understanding of the product and the manufacturing process to build quality in from the start. usp.org
By applying QbD, manufacturers can identify the material attributes and process parameters that are critical to the quality of the API and establish effective control strategies. evotec.com This proactive approach is particularly vital for controlling specific impurities like this compound. An impurity level is considered a Critical Quality Attribute (CQA) of the drug substance, as amounts exceeding qualified safety thresholds could impact patient health. iajps.com Therefore, a comprehensive impurity control strategy, developed under the QbD paradigm, is essential for consistently producing high-quality Lesinurad. iajps.com
Risk Assessment and Control Strategy Development for Impurity 10
A cornerstone of the QbD approach is Quality Risk Management (QRM), a process for assessing, controlling, communicating, and reviewing risks to the quality of the drug product across its lifecycle. ideagen.comeuropa.eu For impurity control, risk assessment tools are employed to identify and evaluate factors that could lead to the formation of impurities like this compound.
This compound is chemically identified as 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. veeprho.com Its formation is intrinsically linked to the Lesinurad synthesis pathway. Potential risks for its formation can arise from starting materials, reagents, intermediates, and the reaction conditions themselves. For instance, studies on Lesinurad synthesis have highlighted the unexpected formation of a chlorinated impurity due to chlorine contamination in a commercial brominating agent, underscoring the critical need to assess raw materials. acs.org
A common tool for risk assessment is Failure Mode and Effects Analysis (FMEA). FMEA systematically evaluates potential failure modes (i.e., how an impurity might be formed or fail to be removed), their potential effects on the CQA (impurity level), and the likelihood of their occurrence. This analysis helps prioritize risks and guides the development of a robust control strategy.
Table 1: Illustrative FMEA for this compound Formation
| Process Step | Potential Failure Mode (Cause) | Potential Effect | Severity (S) | Occurrence (O) | Detection (D) | Risk Priority Number (RPN) (S x O x D) |
|---|---|---|---|---|---|---|
| Bromination | Impurity in brominating agent (e.g., presence of chlorine) | Formation of halogenated analogue impurities | 9 | 4 | 3 | 108 |
| Bromination | Excess brominating agent | Over-bromination or side reactions leading to Impurity 10 | 8 | 5 | 2 | 80 |
| S-alkylation | Non-optimal reaction temperature | Increased formation of Impurity 10 and other by-products | 7 | 6 | 2 | 84 |
| S-alkylation | Incorrect stoichiometry of reactants | Incomplete reaction or generation of side products | 7 | 4 | 2 | 56 |
Based on the outcomes of such a risk assessment, a targeted Control Strategy is developed. The goal of the control strategy is to ensure that the process consistently delivers an API meeting its predefined quality standards. For this compound, this strategy would encompass:
Starting Material Control: Implementing stringent specifications for all raw materials, particularly the brominating agent and key intermediates. This includes testing for specific potential contaminants that could lead to related impurities. grace.com
Process Parameter Control: Defining and controlling Critical Process Parameters (CPPs) identified during the risk assessment. This involves setting specific ranges for reaction temperature, pressure, time, and the molar ratio of reactants to minimize the formation of Impurity 10. evotec.com
In-Process Controls (IPCs): Monitoring the reaction progress at critical stages to ensure the desired transformation is complete and to check for the level of Impurity 10 before proceeding to subsequent steps.
Purification Process: Optimizing the final crystallization or purification steps to ensure effective and consistent removal (purging) of any Impurity 10 that may have formed.
Analytical Testing: Utilizing validated analytical methods with appropriate sensitivity and specificity to accurately quantify this compound in the final API, ensuring compliance with the established acceptance criteria. senieer.com
Establishing Design Space for Impurity Control
A key objective of the enhanced QbD approach is the establishment of a Design Space. slideshare.net As defined in ICH Q8, a design space is the "multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality". europa.eu Operating within the established design space is not considered a change and provides significant regulatory flexibility. ich.org
To establish a design space for the control of this compound, a systematic experimental approach, such as Design of Experiments (DoE), is utilized. DoE allows for the simultaneous study of the effects of multiple process parameters on a specific CQA—in this case, the level of Impurity 10.
First, the CPPs with the highest potential impact on the formation of Impurity 10 are identified from the risk assessment. For the S-alkylation step in the Lesinurad synthesis, for example, these might include reaction temperature, reaction time, and the molar ratio of the alkylating agent to the triazole intermediate.
Table 2: Example of a DoE Plan for S-Alkylation Step
| Factor (Critical Process Parameter) | Units | Low Level (-1) | Center (0) | High Level (+1) |
|---|---|---|---|---|
| A: Reaction Temperature | °C | 40 | 50 | 60 |
| B: Molar Ratio (Alkylating Agent/Triazole) | Ratio | 1.1 | 1.2 | 1.3 |
A series of experiments based on this design would then be executed. The level of this compound would be precisely measured for each experimental run.
Table 3: Hypothetical DoE Results for Impurity 10 Formation
| Run | Temp (°C) | Molar Ratio | Time (h) | Impurity 10 Level (%) |
|---|---|---|---|---|
| 1 | 40 | 1.1 | 4 | 0.12 |
| 2 | 60 | 1.1 | 4 | 0.25 |
| 3 | 40 | 1.3 | 4 | 0.09 |
| 4 | 60 | 1.3 | 4 | 0.18 |
| 5 | 40 | 1.1 | 8 | 0.14 |
| 6 | 60 | 1.1 | 8 | 0.30 |
| 7 | 40 | 1.3 | 8 | 0.11 |
| 8 | 60 | 1.3 | 8 | 0.22 |
| 9 | 50 | 1.2 | 6 | 0.07 |
The data from these experiments are then analyzed using statistical software to create a mathematical model that describes the relationship between the CPPs and the CQA (Impurity 10 level). This model can generate response surface plots that visualize the design space. The design space would define the specific ranges for temperature, molar ratio, and reaction time within which the level of this compound is consistently maintained below the established specification limit (e.g., ≤ 0.15%). This scientific understanding of the process provides a high degree of assurance in the quality of the final drug substance.
Table of Compound Names
| Designation | Chemical Name |
| Lesinurad | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| This compound | 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
Regulatory Landscape and Academic Implications of Impurity Profiling
International Harmonisation Council (ICH) Guidelines on Impurities in Drug Substances
The ICH has developed a series of quality guidelines that are the bedrock of impurity regulation in the pharmaceutical industry. These guidelines ensure that a harmonized approach is taken to control impurities, which are defined as any component of a new drug substance that is not the chemical entity defined as the new drug substance. jpionline.orgich.org This framework is essential for the global pharmaceutical market, promoting a more flexible approach to pharmaceutical quality based on Good Manufacturing Practice (GMP) and risk management. ich.org
ICH Q3A (Impurities in New Drug Substances) and its Relevance
The ICH Q3A guideline is paramount for managing impurities in new drug substances produced by chemical synthesis, such as Lesinurad (B601850). europa.eu It provides a framework for the content and qualification of impurities, covering both chemistry and safety aspects. europa.eu The guideline classifies impurities into organic, inorganic, and residual solvents. ich.org "Lesinurad Impurity 10," being an organic impurity, would fall under categories such as starting materials, by-products, intermediates, or degradation products that can arise during the manufacturing process or upon storage. ich.org
ICH Q3A establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. kobia.krpda.org Any impurity present above the established reporting threshold must be documented in the drug substance's impurity profile. jpionline.org If an impurity exceeds the identification threshold, the manufacturer is required to determine its structure. ich.org Subsequently, if the impurity level is above the qualification threshold, a comprehensive evaluation of its biological safety is necessary. ich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.orgfda.gov An impurity level is considered qualified if it was present in safety and/or clinical study batches or if the impurity is a significant metabolite in animal or human studies. ich.orgfda.gov
For a drug with a maximum daily dose of up to 2g, the typical thresholds are:
Reporting Threshold: 0.05%
Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower) pda.org
Therefore, the regulatory handling of "this compound" would be dictated by its concentration in the final Lesinurad drug substance relative to these thresholds.
ICH Q3C (Residual Solvents) and Q11 (Development and Manufacture of Drug Substances)
ICH Q11 (Development and Manufacture of Drug Substances): This guideline details the development and manufacturing process for drug substances. pharmtech.comfda.goveuropa.eu It emphasizes a scientific and risk-based approach to understanding how process parameters and material attributes affect the quality of the drug substance. europa.eu For "this compound," ICH Q11 requires manufacturers to understand its formation, fate (how it transforms), and purge (how it is removed) throughout the manufacturing process. pharmtech.comispe.org This understanding is critical for developing a robust control strategy to ensure the impurity is consistently maintained at or below its qualified level. ispe.org The guideline encourages either a "traditional" approach with set operating ranges or an "enhanced" approach using risk management to define a design space, ensuring the final product's quality. europa.eu Information regarding steps designed to reduce impurities must be provided in regulatory submissions. fda.gov
ICH M7 (Assessment and Control of DNA Reactive (Genotoxic) Impurities)
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eushimadzu.com.cnich.org This is a critical consideration for any impurity, including "this compound." The guideline complements ICH Q3A by providing specific guidance for impurities that have the potential to damage DNA and cause mutations. ich.orgeuropa.eu
The process begins with an assessment of actual and potential impurities for their mutagenic potential, often using computational toxicology assessments (in silico) based on the impurity's structure. ich.org Based on this assessment, impurities are classified into one of five classes:
Class 1: Known mutagenic carcinogens.
Class 2: Known mutagens with unknown carcinogenic potential.
Class 3: Contain a structural alert for mutagenicity, but with no mutagenicity data.
Class 4: Share a structural alert with the drug substance or related compounds that have been tested and are non-mutagenic.
Class 5: No structural alerts, or evidence suggests the impurity is non-mutagenic. veeprho.com
For Class 1 and 2 impurities, control at or below a compound-specific acceptable limit is required. veeprho.com For Class 3 impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is generally applied, representing a negligible cancer risk. ich.org Impurities in Classes 4 and 5 are treated as non-mutagenic and are controlled according to the requirements of ICH Q3A/B. veeprho.com Therefore, the first step for "this compound" under this guideline would be a structural assessment to determine if it requires control as a potentially mutagenic impurity.
Reporting, Identification, and Qualification Thresholds for Impurities
As mandated by ICH Q3A, the thresholds for reporting, identification, and qualification are pivotal in managing impurities in new drug substances. kobia.kr These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug, linking the acceptable level of an impurity to the patient's total exposure. ich.orgpda.org
The Reporting Threshold is the level above which an impurity must be reported in a regulatory submission. jpionline.orgich.org The Identification Threshold is the level that triggers the need for structural characterization of the impurity. jpionline.orgich.org The Qualification Threshold is the limit above which an impurity's biological safety must be established. jpionline.orgich.org
The table below summarizes the ICH Q3A thresholds for new drug substances. For an impurity like "this compound," its level in the API determines the necessary regulatory actions.
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
Pharmacopoeial Standards and Monographs Related to Impurity Control
Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish legally enforceable standards for medicines. Once a drug product is on the market, its quality is often controlled via a pharmacopoeial monograph. These monographs contain tests, procedures, and acceptance criteria for the drug substance and its impurities.
While a specific monograph for a relatively new drug like Lesinurad might still be in development or not yet publicly available, the general principles of pharmacopoeial control would apply. A future monograph for Lesinurad would likely include:
An assay to determine the potency of the drug substance.
A specific test for impurities, such as a liquid chromatography method, capable of separating Lesinurad from its known impurities, including "this compound."
Acceptance criteria (limits) for specified identified impurities, specified unidentified impurities, and total impurities. These limits are set based on the data from batches used in clinical and safety studies and the manufacturer's process capability. ich.org
The control of residual solvents as per ICH Q3C is also a standard feature in pharmacopoeial monographs, often referencing general chapters on the topic. tga.gov.auich.orgich.org
Regulatory Data Submission Requirements for Impurity Profiles
When seeking marketing authorization, a pharmaceutical company must submit a comprehensive data package to regulatory authorities like the FDA or EMA. This information is typically organized in the Common Technical Document (CTD) format. The quality section of the CTD (Module 3) must contain detailed information on the impurity profile of the drug substance. fda.gov
For "this compound," the submission must include:
Summary of Impurities: A list of all actual and potential impurities, including "this compound," that are likely to arise during synthesis, purification, and storage. ich.org
Analytical Procedures: A full description of the analytical methods used to detect and quantify impurities, along with validation data demonstrating that the methods are suitable for their intended purpose.
Reporting of Impurity Content: Analytical results for all batches of Lesinurad used in clinical, safety, and stability studies must be provided. ich.org This demonstrates the level of "this compound" in the material tested on humans.
Justification of Specification: A rationale for the proposed acceptance criteria (limits) for "this compound" in the drug substance specification. This justification must be based on safety data and manufacturing process capability. fda.gov
Qualification Data: If the level of "this compound" exceeds the qualification threshold, a complete report of the studies conducted to establish its biological safety must be included. ich.org
This detailed submission allows regulators to assess whether the control strategy for "this compound" and other impurities is adequate to ensure the safety and quality of the drug substance throughout its lifecycle.
Future Research Directions and Advanced Methodologies for Lesinurad Impurity 10
In-Silico Prediction and Modeling of Impurity Formation and Behavior
The formation of impurities during the synthesis of a drug substance is a complex process influenced by numerous factors, including reaction conditions, raw material quality, and solvent properties. In-silico prediction and modeling offer a proactive approach to understanding and controlling the formation of Lesinurad (B601850) Impurity 10. sravathi.ai
Predictive Models for Impurity Formation: Advanced computational models, including machine learning algorithms and statistical frameworks, can be employed to forecast the likelihood of impurity formation. zamann-pharma.com By analyzing historical data from the Lesinurad synthesis process, these models can identify critical process parameters that correlate with the generation of Impurity 10. This predictive capability allows for the implementation of preventative measures in the manufacturing process.
Computational Toxicology and Risk Assessment: In-silico tools are increasingly utilized for the early assessment of the toxicological potential of impurities. dergipark.org.trnih.gov Various platforms can predict the mutagenicity and carcinogenicity of compounds based on their chemical structure. dergipark.org.tr While many triazole fungicides have been predicted to be non-mutagenic by some models, others have raised structural alerts for carcinogenicity, highlighting the need for thorough investigation. dergipark.org.tr A preliminary in-silico toxicological assessment of Lesinurad Impurity 10 can guide further experimental validation and risk management strategies.
Table 1: In-Silico Toxicology Prediction Tools for Pharmaceutical Impurities
| Tool | Prediction Focus | Application in Impurity Analysis |
|---|---|---|
| ProTox-II | Mutagenicity, Carcinogenicity | Preliminary safety assessment of impurities like this compound. |
| Toxtree | Structural alerts for toxicity | Identification of potential toxicophores within the impurity's structure. |
| Lazar | Carcinogenicity prediction | Complements other models for a more robust toxicological profile. |
Development of Novel Analytical Technologies for Ultra-Trace Level Impurity Detection
The accurate detection and quantification of impurities at ultra-trace levels are critical for ensuring the quality of the final drug product. researchgate.net The structural similarity between Lesinurad and its isomer, Impurity 10, necessitates the development of highly selective and sensitive analytical methods.
Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) represents a powerful tool for the separation and identification of closely related impurities. biomedres.us The enhanced resolution of UHPLC allows for the separation of isomeric compounds, while HRMS provides accurate mass measurements for unambiguous identification. Supercritical Fluid Chromatography (SFC) is another emerging technique that offers rapid and efficient separation of chiral and isomeric compounds, often with the added benefit of being a "greener" analytical method due to reduced solvent consumption.
Hyphenated Spectroscopic Methods: The coupling of chromatographic systems with advanced spectroscopic detectors, such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, provides comprehensive structural information for impurity characterization. biomedres.us These hyphenated techniques are invaluable for elucidating the structure of unknown impurities and confirming the identity of known ones like this compound.
Research into Impurity Degradation and By-product Fate in Pharmaceutical Systems
Understanding the degradation pathways of Lesinurad and its impurities is essential for developing stable formulations and establishing appropriate storage conditions. medcraveonline.comajpsonline.combiomedres.usbiotech-asia.org Forced degradation studies, conducted under various stress conditions such as heat, humidity, light, acid, and base, can provide valuable insights into the chemical stability of this compound. medcraveonline.comajpsonline.combiomedres.usbiotech-asia.orgoup.com
Degradation Pathway Elucidation: The degradation products formed during forced degradation studies can be identified and characterized using techniques like LC-MS/MS and NMR. nih.gov This information helps in constructing a comprehensive degradation map for Lesinurad and its impurities. For instance, studies on the photodegradation of triazole-containing compounds have shown that the triazole ring can be susceptible to cleavage under UV irradiation. researchgate.netnih.govresearchgate.net
Table 2: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Hydrolysis and potential rearrangement. |
| Oxidation | 3% H₂O₂, room temp, 24h | Oxidation of susceptible moieties. |
| Thermal Degradation | 80°C, 48h | Thermally induced decomposition. |
Comparative Studies of this compound with Other Process-Related Impurities in Analogous Compounds
A comparative analysis of this compound with other process-related impurities found in Lesinurad or structurally analogous uricosuric agents can provide a broader understanding of impurity formation and control. This comparative approach can reveal common impurity-forming reactions and shared degradation pathways.
By studying the impurity profiles of other URAT1 inhibitors, it may be possible to identify common challenges in their synthesis and formulation. This knowledge can be leveraged to develop more robust manufacturing processes for Lesinurad with a reduced propensity for the formation of Impurity 10 and other undesirable byproducts.
Integration of Chemometrics and Multivariate Analysis for Comprehensive Impurity Profiling
The vast amount of data generated during pharmaceutical analysis and process development can be effectively managed and interpreted using chemometric and multivariate analysis tools. nih.govijpsjournal.comresearchgate.netnih.gov These statistical methods can uncover relationships between process parameters, raw material attributes, and the final impurity profile. biopharminternational.com
Principal Component Analysis (PCA): PCA can be used to reduce the dimensionality of complex datasets and identify the principal sources of variability in the manufacturing process. nih.gov By applying PCA to chromatographic data, it is possible to obtain a comprehensive impurity profile and monitor batch-to-batch consistency. nih.gov
Multivariate Data Analysis for Process Control: Multivariate data analysis can be integrated into process analytical technology (PAT) to enable real-time monitoring and control of the manufacturing process. biopharminternational.comspectroscopyonline.com This approach allows for early detection of deviations that could lead to an increase in the level of this compound, thereby facilitating timely corrective actions. biopharminternational.com
Sustainable Chemistry Approaches to Minimize Impurity Formation and Waste Generation
Green Synthetic Routes: Research into alternative synthetic pathways for Lesinurad that utilize greener solvents, catalysts, and reaction conditions can lead to a reduction in impurity formation. rsc.orgconsensus.app For example, the use of biocatalysis or flow chemistry can offer higher selectivity and yield, thereby minimizing the generation of byproducts.
Waste Reduction and Atom Economy: By optimizing the synthetic route to improve atom economy, the amount of waste generated per unit of product can be significantly reduced. This not only benefits the environment but can also lead to cost savings in the manufacturing process. The selection of less hazardous reagents and solvents is another key aspect of sustainable chemistry that can contribute to a safer and more environmentally responsible synthesis of Lesinurad. nih.gov
Q & A
Q. How is Lesinurad Impurity 10 identified and characterized in pharmaceutical formulations?
Methodological Answer: Identification involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation, coupled with chromatographic techniques (e.g., LC-MS/MS) to determine retention times and relative response factors (RRF). Purity is validated via HPLC with UV detection, referencing pharmacopeial standards for known impurities. Structural confirmation requires comparison with synthetic reference materials and literature data .
Q. What analytical methods are recommended for quantifying this compound during stability testing?
Methodological Answer: Stability-indicating methods must include forced degradation studies (acid/base hydrolysis, oxidative stress, thermal/photoexposure) to assess method specificity. Validation parameters (ICH Q2(R1)) include linearity (R² ≥ 0.99), accuracy (recovery 90–110%), and precision (RSD ≤ 2%). Use LC-MS/MS with a C18 column and gradient elution for sensitivity in detecting low-abundance impurities .
Q. What synthetic pathways are most likely to generate this compound during API manufacturing?
Methodological Answer: Impurity 10 may arise from incomplete purification of intermediates, side reactions during sulfonic acid coupling, or residual solvents. Investigate synthetic routes using reaction mass spectrometry (RMS) and in-process controls (IPC) to isolate intermediates. Process optimization via Design of Experiments (DoE) can minimize impurity formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profile data between accelerated stability studies and real-time degradation?
Methodological Answer: Discrepancies often stem from kinetic differences in degradation mechanisms. Apply Arrhenius equation modeling to extrapolate accelerated data, but validate with real-time samples. Use multivariate analysis (e.g., PCA) to identify outlier conditions. Cross-reference with stress testing under ICH Q1A guidelines to reconcile results .
Q. What experimental design strategies ensure reproducibility in impurity quantification across heterogeneous matrices (e.g., tablets vs. capsules)?
Methodological Answer: Implement matrix-matched calibration standards to account for excipient interference. Use a nested ANOVA design to evaluate variability sources (e.g., extraction efficiency, matrix effects). Include spike-and-recovery experiments at three concentration levels (LOQ, mid-range, upper quantitation limit) to validate method robustness .
Q. How do co-administered drugs (e.g., allopurinol) influence the detection threshold of this compound in pharmacokinetic studies?
Methodological Answer: Assess drug-drug interactions via in vitro metabolic studies (e.g., human liver microsomes) to identify competitive inhibition or enzyme induction. Use physiologically based pharmacokinetic (PBPK) modeling to predict impurity accumulation. Validate with LC-HRMS in plasma samples from clinical trials, adjusting for ion suppression/enhancement effects .
Q. What statistical approaches are optimal for analyzing batch-to-batch variability in Impurity 10 levels during scale-up?
Methodological Answer: Apply process capability indices (Cp, Cpk) to assess variability against ICH Q3D limits. Use control charts (e.g., X-bar and R charts) to monitor trends. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) with post-hoc Dunn’s test. Include Monte Carlo simulations to predict out-of-specification risks .
Q. How can forced degradation studies differentiate between primary degradation products of Lesinurad and artifacts introduced during sample preparation?
Methodological Answer: Conduct parallel stress testing under inert (N₂ atmosphere) and oxidative conditions to distinguish true degradation products from artifacts. Use isotope-labeled internal standards to track artifactual formation. Compare degradation kinetics at multiple pH levels (2–10) to identify pH-labile impurities .
Q. What ethical considerations apply when publishing contradictory impurity toxicity data in preclinical models?
Methodological Answer: Disclose all methodological details (e.g., cell lines, exposure durations) to enable replication. Use the ARRIVE guidelines for animal studies to ensure transparency. Perform a post hoc power analysis to confirm sample adequacy. Acknowledge funding sources and potential conflicts of interest per ICMJE criteria .
Q. How should researchers address discrepancies between in silico genotoxicity predictions and empirical Ames test results for Impurity 10?
Methodological Answer: Reconcile computational (e.g., Derek Nexus) and experimental data by evaluating metabolic activation pathways. Repeat Ames tests with S9 fractions from multiple species (rat, human). Use high-content screening (HCS) assays (e.g., micronucleus test) to resolve ambiguities. Report findings with confidence intervals and uncertainty margins .
Data Presentation and Compliance
- Tables : Include tabulated impurity profiles (RRT, RRF), validation parameters, and batch analysis data. Use descriptive titles (e.g., "Table 1: Forced Degradation Results for this compound Under ICH Conditions") .
- Figures : Provide chromatograms overlays for specificity studies and degradation kinetics plots. Annotate spectra with key fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
